Methyl 2-phenylpropionate
Overview
Description
Methyl 2-phenylpropionate is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-phenylpropionate, a compound with the chemical formula , has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant studies that highlight its significance in various applications.
This compound is an ester derived from phenylpropanoic acid. Its structure consists of a phenyl group attached to a propionate moiety, which influences its biological interactions. The compound can exist in different stereoisomeric forms, which may exhibit varied biological activities.
1. Acaricidal Activity
One notable study evaluated the acaricidal activity of this compound and its derivatives against Psoroptes cuniculi, a mange mite. The results indicated that certain derivatives displayed significant efficacy, with lethal concentration (LC50) values lower than that of ivermectin, a widely used acaricide. Specifically, compounds derived from this compound showed LC50 values ranging from 0.17 to 0.25 mM, suggesting enhanced potency compared to traditional treatments .
Compound | LC50 (mM) | Relative Activity |
---|---|---|
This compound Derivative A | 0.17 | >1.5-fold of Ivermectin |
This compound Derivative B | 0.24 | Comparable to Ivermectin |
2. Enzymatic Interactions
Research has shown that this compound can act as a substrate for various enzymes, influencing their activity and specificity. For instance, studies involving the enzyme EH 3S192A demonstrated that both enantiomers of methyl 2-phenylpropanoate could effectively stack their phenyl moieties within the active site, affecting the enzyme's catalytic efficiency . This property suggests potential applications in biocatalysis and synthetic organic chemistry.
3. Chiral Selectivity in Reactions
The compound has been employed in asymmetric synthesis reactions, showcasing its ability to influence stereochemistry during chemical transformations. Notably, the use of chiral catalysts in reactions involving this compound has resulted in high optical yields for specific isomers, indicating its utility in producing enantiomerically pure compounds .
Case Study: Acaricidal Efficacy
A series of experiments were conducted to assess the acaricidal properties of various this compound derivatives. The study highlighted the importance of structural modifications on biological activity. The most effective derivatives were identified based on their LC50 values and time-mortality curves, establishing a clear correlation between molecular structure and biological efficacy.
Case Study: Enzymatic Activity
In another investigation, the interaction of this compound with specific enzymes was analyzed using crystallography techniques. The study provided insights into how variations in the compound's structure affected enzyme binding and activity, thereby contributing to the understanding of chiral specificity in enzymatic reactions .
Properties
IUPAC Name |
methyl 2-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(10(11)12-2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIQUZJSNSZOCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953496 | |
Record name | Methyl 2-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50953496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31508-44-8 | |
Record name | Methyl α-methylbenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31508-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-phenylpropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031508448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50953496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-phenylpropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.046 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 2-PHENYLPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW1K1BTG3V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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